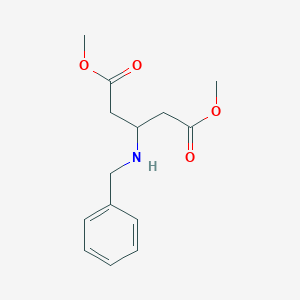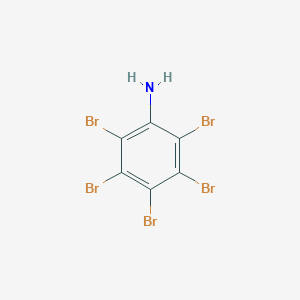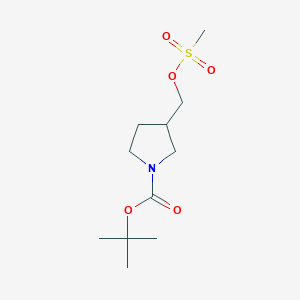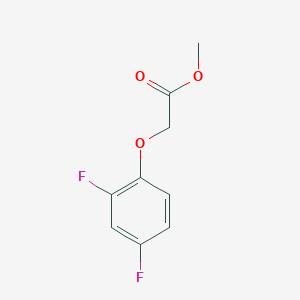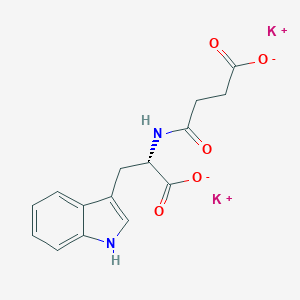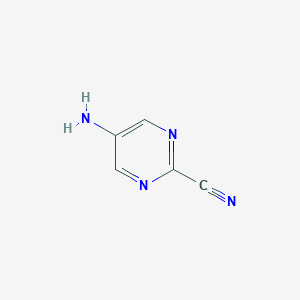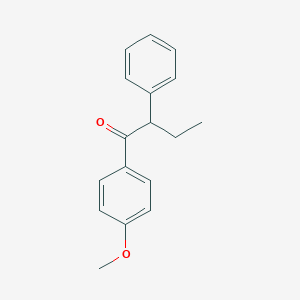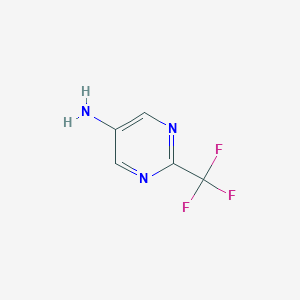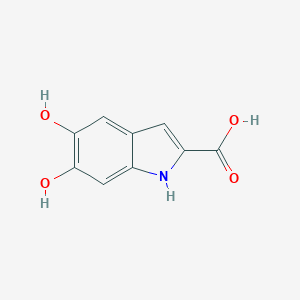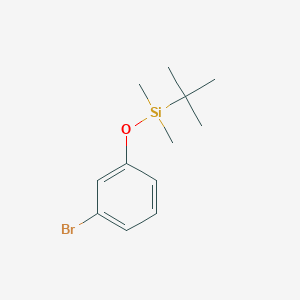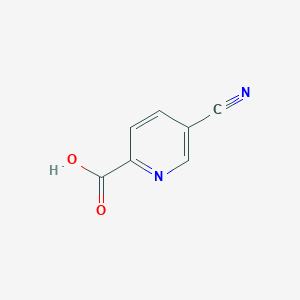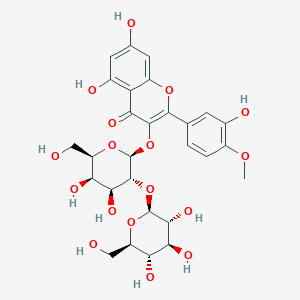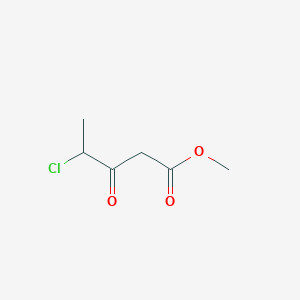
Methyl 4-chloro-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-oxopentanoate is a chemical compound that is widely used in scientific research. It is a derivative of pentanoic acid and is commonly used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-oxopentanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the formation of esters and amides. It may also act as a precursor to other organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Methyl 4-chloro-3-oxopentanoate. However, it is known to be relatively non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-chloro-3-oxopentanoate in lab experiments is its versatility in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. However, its limitations include its low solubility in water and its potential reactivity with other chemicals.
Orientations Futures
There are several future directions for the use of Methyl 4-chloro-3-oxopentanoate in scientific research. One potential direction is the development of new synthetic methods for its production. Another direction is the exploration of its potential as a building block for the synthesis of new materials, such as biodegradable polymers. Additionally, further research is needed to understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, Methyl 4-chloro-3-oxopentanoate is a versatile and widely used chemical compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the development of new materials and its potential biological effects.
Applications De Recherche Scientifique
Methyl 4-chloro-3-oxopentanoate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the development of new materials, such as polymers and surfactants.
Propriétés
Numéro CAS |
142556-36-3 |
|---|---|
Nom du produit |
Methyl 4-chloro-3-oxopentanoate |
Formule moléculaire |
C6H9ClO3 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
methyl 4-chloro-3-oxopentanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 |
Clé InChI |
NBFSTVAWWARRCQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)CC(=O)OC)Cl |
SMILES canonique |
CC(C(=O)CC(=O)OC)Cl |
Synonymes |
Pentanoic acid, 4-chloro-3-oxo-, methyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

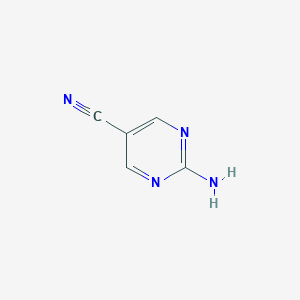
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
